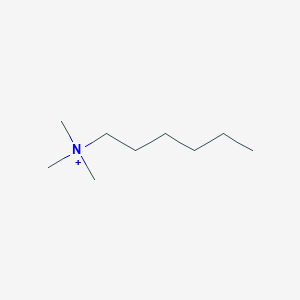

Hexyltrimethylammonium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPRURKTXNFVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15066-77-0 (iodide) | |

| Record name | Hexyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40936637 | |

| Record name | N,N,N-Trimethylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-27-8 | |

| Record name | Hexyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, biotechnology, and material science.[1][2] Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, allows it to self-assemble into micelles in aqueous solutions, thereby modifying the properties of interfaces. This technical guide provides a comprehensive overview of the core physicochemical properties of HTAB, detailed experimental protocols for their determination, and visual representations of key concepts to aid in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound bromide are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound bromide | [3] |

| Synonyms | HTAB, N,N,N-Trimethyl-1-hexanaminium bromide | [1] |

| CAS Number | 2650-53-5 | [1][3] |

| Molecular Formula | C₉H₂₂BrN | [1][3] |

| Molecular Weight | 224.18 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | 183 - 187 °C | [1] |

Micellar and Solution Properties

The behavior of HTAB in aqueous solutions is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | See Table Below | Aqueous Solution | [4] |

| Aggregation Number (n) | ~3-4 | Aqueous Solution, 298.15 K | [4] |

| Degree of Counterion Binding (β) | ~0.3 | Aqueous Solution | [4] |

| Solubility | Soluble in DMSO (200 mg/mL with sonication) | - | [2] |

Table of Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Various Temperatures

| Temperature (K) | CMC (mol/kg) |

| 288.15 | 0.836 ± 0.007 |

| 298.15 | 0.839 ± 0.003 |

| 303.15 | 0.892 ± 0.003 |

| 308.15 | 0.901 ± 0.006 |

| 313.15 | 0.940 ± 0.004 |

| 318.15 | Not specified in source |

Data sourced from a 1998 study on the aggregation behavior of HTAB.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of HTAB are provided below.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is based on the principle that the molar conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the individual surfactant monomers.[5][6][7]

Materials and Equipment:

-

This compound bromide (HTAB)

-

Deionized water

-

Conductivity meter with a calibrated conductivity cell

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of HTAB in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Place a known volume of deionized water in a thermostated vessel and measure its conductivity.

-

Sequentially add small, precise volumes of the HTAB stock solution to the water, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

-

Data Analysis:

Determination of Aggregation Number by Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.[8][9]

Materials and Equipment:

-

This compound bromide (HTAB)

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

Deionized water

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a series of HTAB solutions at a concentration above the CMC, each containing a constant, low concentration of the probe.

-

Prepare a stock solution of the quencher.

-

-

Fluorescence Measurement:

-

To each HTAB/probe solution, add varying concentrations of the quencher.

-

Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the probe.

-

-

Data Analysis:

-

The relationship between the fluorescence intensity (I) and the quencher concentration ([Q]) can be described by the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / ([S] - CMC) * N where I₀ is the fluorescence intensity in the absence of the quencher, [S] is the total surfactant concentration, CMC is the critical micelle concentration, and N is the aggregation number.

-

A plot of ln(I₀/I) versus [Q] should yield a straight line, from the slope of which the aggregation number (N) can be calculated.[9]

-

Visualizations

Micelle Structure of this compound Bromide

The following diagram illustrates the self-assembly of HTAB monomers into a spherical micelle in an aqueous environment. The hydrophobic hexyl tails are sequestered in the core, while the hydrophilic trimethylammonium head groups form the outer shell, interacting with the surrounding water molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lib.ysu.am [lib.ysu.am]

- 5. scribd.com [scribd.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Method of Determination of CMC | PPT [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pages.jh.edu [pages.jh.edu]

Synthesis of Hexyltrimethylammonium Chloride: A Technical Guide

This document provides a comprehensive overview of the synthesis of hexyltrimethylammonium chloride, a quaternary ammonium (B1175870) salt. The protocol is intended for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through the Menschutkin reaction, a well-established method for the alkylation of tertiary amines.[1][2]

Reaction Principle: The Menschutkin Reaction

The synthesis of this compound chloride is a classic example of the Menschutkin reaction, which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1-chlorohexane).[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this mechanism, the lone pair of electrons on the nitrogen atom of trimethylamine (B31210) acts as a nucleophile, attacking the electrophilic carbon atom of 1-chlorohexane (B165106) that is bonded to the chlorine atom. This leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.[1] The resulting product is the quaternary ammonium salt, this compound chloride.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Hexyltrimethylammonium Bromide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of hexyltrimethylammonium bromide (HTAB) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with or are investigating the properties of this cationic surfactant. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides a visual representation of the experimental workflow.

Introduction to Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, there is an abrupt change in several physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. This is due to the formation of micelles, where the hydrophobic alkyl chains of the surfactant molecules are sequestered in the core of the structure, away from the aqueous environment, while the hydrophilic head groups remain in contact with the water. The CMC is a crucial factor in various applications, including drug delivery, detergency, and materials science, as it dictates the concentration at which the surfactant's full potential for solubilization and interfacial activity is realized.

Quantitative Data for Alkyltrimethylammonium Bromides

The critical micelle concentration of alkyltrimethylammonium bromides is highly dependent on the length of the alkyl chain. Generally, the CMC decreases as the length of the hydrophobic tail increases. The following table summarizes the CMC values for this compound bromide and its longer-chain homologs in aqueous solution.

| Surfactant Name | Abbreviation | Alkyl Chain Length | Temperature (°C) | CMC (mM) |

| This compound Bromide | HTAB or C6TAB | 6 | 15 | 83.6 |

| This compound Bromide | HTAB or C6TAB | 6 | 25 | 83.9 |

| This compound Bromide | HTAB or C6TAB | 6 | 30 | 89.2 |

| This compound Bromide | HTAB or C6TAB | 6 | 35 | 90.1 |

| This compound Bromide | HTAB or C6TAB | 6 | 40 | 94.0 |

| Hexadecyltrimethylammonium Bromide | CTAB or C16TAB | 16 | 25 | 0.92 - 1.0 |

Data for this compound Bromide sourced from Fitzgerald et al. (1998).[1] Data for Hexadecyltrimethylammonium Bromide sourced from a Sigma-Aldrich product information sheet.[2]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the specific properties of the system being studied. Below are detailed protocols for three commonly used methods.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then remains relatively constant. The CMC is determined from the break point in a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of Solutions: A stock solution of the surfactant in deionized water is prepared at a concentration significantly above the expected CMC. A series of dilutions are then made from this stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Instrumentation: A tensiometer, equipped with either a Du Noüy ring or a Wilhelmy plate, is used for the measurements. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement: For each concentration, the surface tension of the solution is measured. It is crucial to ensure that the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination. The temperature of the sample should be controlled and kept constant throughout the experiment.

-

Data Analysis: The measured surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined as the concentration at the intersection of the two lines.

Conductivity Measurement

Principle: This method is suitable for ionic surfactants. The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions (the surfactant monomer and its counter-ion), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers due to their larger size and the binding of some counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.

Protocol:

-

Preparation of Solutions: A series of surfactant solutions of varying concentrations are prepared in deionized water, similar to the tensiometry method.

-

Instrumentation: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions must be precisely controlled, as conductivity is temperature-dependent.

-

Measurement: The conductivity of each solution is measured, starting from the most dilute to the most concentrated, or vice versa. The conductivity cell should be rinsed with the next solution to be measured before recording the final value.

-

Data Analysis: The conductivity is plotted as a function of the surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break occurs is the CMC.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe (e.g., a shift in the emission wavelength or a change in the fluorescence intensity). The CMC is determined by plotting the change in the fluorescence property as a function of surfactant concentration.

Protocol:

-

Preparation of Solutions: A stock solution of the surfactant is prepared. A small, constant amount of the fluorescent probe (from a stock solution in a suitable organic solvent) is added to a series of vials. The solvent is then evaporated, leaving a thin film of the probe. The surfactant solutions of varying concentrations are then added to these vials and allowed to equilibrate, usually with gentle agitation in the dark.

-

Instrumentation: A fluorescence spectrophotometer is used to measure the fluorescence emission of the probe in each sample. The excitation wavelength is set to an appropriate value for the chosen probe, and the emission spectrum is recorded.

-

Measurement: The fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for probes like pyrene) is measured for each surfactant concentration.

-

Data Analysis: The fluorescence intensity (or intensity ratio) is plotted against the surfactant concentration. The resulting plot is typically sigmoidal. The CMC is often determined from the inflection point of this curve, which can be found by taking the first or second derivative of the curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of determining the critical micelle concentration using the experimental methods described above.

Caption: General workflow for CMC determination.

The following diagram illustrates the relationship between surfactant concentration and the formation of micelles, which is the underlying principle for CMC determination.

Caption: Surfactant aggregation and micelle formation.

References

Hexyltrimethylammonium as a Cationic Surfactant: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyltrimethylammonium (HTA) is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2] Its molecular structure is amphiphilic, consisting of a compact, six-carbon hydrophobic alkyl chain (hexyl) and a positively charged, hydrophilic quaternary ammonium head group. This dual nature allows HTA to adsorb at interfaces, self-assemble into micelles, and interact strongly with biological membranes and macromolecules.[2]

This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its physicochemical properties, interactions with cellular structures, and the experimental methodologies used to characterize these behaviors. As a short-chain QAC, HTA's properties and biological activity are distinct from its more commonly studied long-chain counterparts like Cetyltrimethylammonium Bromide (CTAB), making this focused analysis crucial for its application in research and development.[3][4]

Core Mechanism: Interaction with Biological Membranes

The primary mechanism of action for HTA, particularly as an antimicrobial agent, is the disruption of the structural and functional integrity of cell membranes.[5][6] This process can be delineated into a multi-step pathway driven by both electrostatic and hydrophobic forces.

Step 1: Electrostatic Adsorption Bacterial cell membranes typically possess a net negative surface charge due to the presence of anionic components like phospholipids (B1166683) and, in Gram-positive bacteria, teichoic acids. The positively charged quaternary ammonium headgroup of HTA is electrostatically attracted to these anionic sites, leading to its rapid adsorption onto the cell surface.[5]

Step 2: Hydrophobic Insertion and Membrane Perturbation Following initial binding, the hydrophobic hexyl tail penetrates the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, increasing membrane fluidity and creating defects.[7] Unlike long-chain surfactants that may form stable, pore-like structures, the shorter hexyl chain of HTA is believed to cause more generalized destabilization.[8][9]

Step 3: Loss of Membrane Integrity and Cellular Leakage The progressive disruption of the membrane leads to a critical loss of its barrier function. This results in the dissipation of the electrochemical gradient (membrane potential) and the leakage of essential low-molecular-weight cytoplasmic components, such as ions (e.g., K+), metabolites, and RNA.[10]

Step 4: Cell Lysis and Death The extensive loss of cellular contents and the inability to maintain osmotic balance ultimately lead to cell lysis and death.[9] This membranolytic action is a hallmark of QAC-based biocides.[5]

Physicochemical Properties and Data

The biological activity of a surfactant is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it represents a sharp transition in the physicochemical properties of the solution.[11][12] A lower CMC generally indicates higher surfactant efficiency.

The properties of alkyltrimethylammonium surfactants are highly dependent on the length of the hydrophobic alkyl chain.[9][13] Shorter chains, like the hexyl group in HTA, typically result in a higher CMC compared to longer-chain analogues.

| Property | This compound Bromide (HTAB) | Cetyltrimethylammonium Bromide (CTAB) | Reference |

| Chemical Formula | C₉H₂₂BrN | C₁₉H₄₂BrN | [14][15] |

| Molecular Weight | 224.18 g/mol | 364.5 g/mol | [14][15] |

| Alkyl Chain Length | 6 Carbons | 16 Carbons | N/A |

| CMC in Water (mM) | ~1000 (acts as cosurfactant with CTAB) | 0.92 - 1.0 mM | [3][4][15] |

Note: The CMC of HTAB is very high, and it is often considered a "cosurfactant" rather than a classic micelle-forming surfactant on its own under typical conditions. Its primary role in mixed systems is often to modulate the properties of other surfactants.[3][4]

Structure-Activity Relationship

The antimicrobial efficacy of quaternary ammonium compounds is strongly influenced by their molecular structure, particularly the length of the N-alkyl chain.[8]

-

Short Chains (like Hexyl): Exhibit moderate antimicrobial activity. Their high water solubility and high CMC mean that a greater concentration of monomers is required to achieve membrane disruption.

-

Medium Chains (C12-C14): Often show the highest biocidal activity against Gram-positive bacteria and yeasts.[9]

-

Long Chains (C14-C16): Tend to be most effective against Gram-negative bacteria.[9]

This parabolic relationship suggests an optimal balance between water solubility (to reach the cell) and hydrophobicity (to penetrate the membrane). While HTA is not the most potent QAC, its distinct properties make it a useful tool for studying membrane interactions and as a phase-transfer catalyst.

Experimental Protocols

Characterizing the mechanism of action of HTA involves a suite of biophysical and microbiological assays.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter determined by observing an abrupt change in a physical property of the surfactant solution as a function of concentration.[16] The conductivity method is highly effective for ionic surfactants like HTA.

Methodology: Conductometric Titration

-

Preparation: Prepare a series of aqueous solutions of HTA with concentrations spanning the expected CMC. Use high-purity deionized water.

-

Measurement: Measure the specific electrical conductivity of each solution at a constant, controlled temperature.

-

Plotting: Plot the specific conductivity (κ) as a function of the HTA concentration (C).

-

Analysis: The resulting plot will show two linear regions with different slopes. Below the CMC, conductivity increases sharply as HTA exists as fully ionized monomers.[11] Above the CMC, the slope decreases because micelles are formed, which have a lower mobility and bind counter-ions, reducing the total number of effective charge carriers.[17]

-

CMC Determination: The CMC is the concentration at the intersection point of the two extrapolated linear segments.[16][17]

Assessment of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial activity. It is defined as the lowest concentration of an agent that completely inhibits the visible growth of a microorganism.[18]

Methodology: Broth Microdilution Assay

-

Preparation of Agent: Prepare a 2-fold serial dilution of HTA in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) adjusted to a specific cell density (typically ~5 x 10⁵ CFU/mL).[20]

-

Inoculation: Add a fixed volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no HTA) and a negative control (broth only).[20]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest HTA concentration in a well with no visible growth.[18][21] Results can be confirmed by measuring the optical density with a plate reader.

Evaluation of Membrane Permeability

Membrane disruption can be directly assessed by measuring the leakage of fluorescent dyes from either bacterial cells or model lipid vesicles.

Methodology: Propidium Iodide (PI) Uptake Assay

-

Cell Preparation: Harvest bacterial cells in the mid-logarithmic growth phase, wash, and resuspend them in a suitable buffer (e.g., PBS) to a known optical density.

-

Assay Setup: In a fluorometer cuvette or a black 96-well plate, combine the bacterial suspension with Propidium Iodide. PI is a fluorescent dye that cannot cross the membrane of live cells but fluoresces brightly upon binding to intracellular nucleic acids in cells with compromised membranes.

-

Initiate Reaction: Add a specific concentration of HTA to the cell/dye mixture to initiate the measurement.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates that HTA has permeabilized the cell membrane, allowing PI to enter and bind to DNA.[10]

-

Controls: Use untreated cells as a negative control and cells treated with a known membrane-disrupting agent (e.g., ethanol) as a positive control.

Conclusion

The mechanism of action of this compound as a cationic surfactant is primarily driven by its amphiphilic nature. Its positively charged headgroup targets the anionic surfaces of microbial cells, while its short hydrophobic tail inserts into and destabilizes the lipid bilayer. This leads to membrane permeabilization, leakage of vital cellular components, and ultimately cell death. While its high CMC and moderate hydrophobicity make it less potent than its longer-chain homologues, HTA serves as an important model compound for studying the fundamental biophysical principles of surfactant-membrane interactions and finds utility in various chemical and biotechnological applications.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 6. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04748B [pubs.rsc.org]

- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. actascientific.com [actascientific.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of Hexyltrimethylammonium in materials science

Hexyltrimethylammonium (HTA) salts, particularly this compound Bromide (HTAB), are cationic surfactants that play a significant role as structure-directing agents in the synthesis of advanced materials. As a member of the quaternary ammonium (B1175870) salt family, HTAB's amphiphilic nature—possessing a hydrophilic quaternary ammonium head group and a hydrophobic six-carbon alkyl tail—allows it to self-assemble into micelles in solution. These micelles act as templates or scaffolds, guiding the formation of porous materials with controlled architectures.

While its longer-chain analog, Hexadecyltrimethylammonium Bromide (CTAB or HDTAB), is more extensively documented in the literature for synthesizing materials like MCM-41 mesoporous silica (B1680970), HTAB is particularly valuable for creating hierarchical pore structures in materials like zeolites. This guide provides a technical overview of the applications of this compound and its longer-chain counterparts in materials science, focusing on data-driven insights, experimental methodologies, and the logical relationships governing material synthesis.

Role in the Synthesis of Hierarchical Zeolites

This compound Bromide (HTAB) has been effectively used in conjunction with other structure-directing agents, such as tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH), to synthesize ZSM-5 zeolites with hierarchical pore structures. These materials possess a combination of micropores, mesopores, and macropores, which enhances mass transport and improves catalytic performance in reactions involving bulky molecules.[1][2] The presence of the shorter alkyl-chained HTAB is effective in creating these complex porous networks.[1]

Quantitative Data: Synthesis of Hierarchical ZSM-5

The synthesis conditions significantly impact the properties of the resulting zeolite. The following table summarizes the effect of varying synthesis parameters on the textural properties of ZSM-5 synthesized in the presence of HTAB.

| Sample ID | Si/Al Ratio | HTAB/Si Ratio | Crystallization Time (days) | Crystallization Temp (°C) | BET Surface Area (m²/g) | Mesopore Volume (cm³/g) | Micropore Volume (cm³/g) |

| H-ZSM-5-1 | 50 | 0.05 | 2 | 170 | 380 | 0.25 | 0.12 |

| H-ZSM-5-2 | 100 | 0.05 | 2 | 170 | 395 | 0.28 | 0.11 |

| H-ZSM-5-3 | 50 | 0.10 | 2 | 170 | 410 | 0.35 | 0.10 |

| H-ZSM-5-4 | 50 | 0.05 | 3 | 170 | 370 | 0.23 | 0.13 |

| H-ZSM-5-5 | 50 | 0.05 | 2 | 150 | 350 | 0.20 | 0.11 |

| Con-ZSM-5 | 50 | 0 | 2 | 170 | 350 | 0.08 | 0.15 |

Data is representative based on findings from literature on hierarchical ZSM-5 synthesis.[1][3]

Experimental Protocol: Synthesis of Hierarchical ZSM-5 Zeolite

This protocol describes a typical hydrothermal synthesis of hierarchical ZSM-5 using HTAB and TPAOH.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS) - Silica source

-

Sodium aluminate (NaAlO₂) - Alumina source

-

Tetrapropylammonium hydroxide (TPAOH) - Micropore structure-directing agent

-

n-Hexyltrimethylammonium bromide (HTAB) - Mesopore-directing agent

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Aluminate Solution: Dissolve sodium aluminate in a solution of TPAOH and deionized water. Stir until a clear solution is obtained.

-

Preparation of Silicate (B1173343) Solution: In a separate vessel, add TEOS to a portion of the TPAOH solution and stir for 1 hour to pre-hydrolyze the silica source.

-

Mixing: Slowly add the aluminate solution to the silicate solution under vigorous stirring.

-

Addition of HTAB: Dissolve HTAB in the remaining deionized water and add it to the main gel mixture.

-

pH Adjustment & Aging: Adjust the pH of the final gel to approximately 9.5-10.5 using sulfuric acid. Age the gel for 2 hours at room temperature with continuous stirring.

-

Hydrothermal Synthesis: Transfer the gel into a Teflon-lined stainless-steel autoclave and heat at 170°C for 48 hours under static conditions.[1]

-

Product Recovery: Cool the autoclave to room temperature. Recover the solid product by filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry at 100°C overnight.

-

Calcination: Remove the organic templates by calcining the dried powder in air at 550°C for 6 hours.

Visualization: Hierarchical Zeolite Synthesis Workflow

Role in Mesoporous Silica Synthesis

While HTAB can be used, its longer-chain analog, Hexadecyltrimethylammonium Bromide (CTAB), is the archetypal surfactant for synthesizing mesoporous silica nanoparticles (MSNs), such as the MCM-41 type. The length of the surfactant's alkyl chain is a critical parameter that dictates the resulting pore size of the material.[4] Shorter chains, like the hexyl group in HTAB, generally produce smaller micelles and, consequently, smaller pore diameters compared to the hexadecyl (C16) chain of CTAB.[4]

Quantitative Data: Surfactant Chain Length Effect on Silica Pore Size

The relationship between the alkyl chain length of the alkyltrimethylammonium bromide surfactant and the resulting pore diameter in mesoporous silica is well-established.

| Surfactant | Alkyl Chain Length | Typical Pore Diameter (nm) | Resulting Material |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~2.5 | MCM-41 type |

| Myristyltrimethylammonium Bromide (C14TAB) | C14 | ~3.0 - 6.4 | C14-Silica[4] |

| This compound Bromide (HTAB) | C6 | < 2.0 (estimated) | - |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | ~3.5 - 7.7 | C16-Silica (MCM-41)[4] |

Data is compiled from various sources on mesoporous silica synthesis. The pore diameter for HTAB is an estimation based on the established trend.[4]

Experimental Protocol: Synthesis of Mesoporous Silica (MCM-41 using CTAB)

This protocol details the synthesis of MCM-41, a well-ordered mesoporous silica, using CTAB as the template. A similar procedure could be adapted for HTAB, which would likely result in a material with smaller pores.

Materials:

-

Hexadecyltrimethylammonium bromide (CTAB) - Template

-

Sodium hydroxide (NaOH) - Catalyst

-

Tetraethyl orthosilicate (TEOS) - Silica source

-

Deionized water

Procedure:

-

Template Solution: Dissolve CTAB in deionized water with NaOH. Heat the solution to 80°C and stir until the CTAB is fully dissolved and the solution is clear.

-

Silica Addition: While maintaining the temperature at 80°C, add TEOS dropwise to the surfactant solution under vigorous stirring. A white precipitate will form.

-

Aging: Continue stirring the mixture at 80°C for 2 hours to allow for the condensation of the silica framework around the CTAB micelles.

-

Product Recovery: Filter the hot mixture and wash the solid product with copious amounts of deionized water and ethanol (B145695) to remove any unreacted species. Dry the product in an oven at 60-80°C.

-

Template Removal (Calcination): Place the as-synthesized powder in a furnace. Ramp the temperature to 550°C (e.g., at a rate of 1-2°C/min) and hold for 6 hours to burn off the organic CTAB template, yielding the final mesoporous silica.

Visualization: Logic of Surfactant Templating

Role in Nanoparticle Synthesis

In the synthesis of metallic nanoparticles, such as gold (Au) or silver (Ag), alkyltrimethylammonium surfactants serve multiple functions. They act as capping agents to control particle growth and prevent aggregation, and their micellar structures can direct the shape of the resulting nanoparticles.[5] For instance, in the seed-mediated growth of gold nanorods, CTAB forms a bilayer on the gold surface that preferentially allows growth along a specific crystal facet, leading to an anisotropic rod shape.[6] While less common, HTAB can also be used as a stabilizing agent.[7]

Quantitative Data: Gold Nanoparticle Synthesis with CTAB

The concentration of the surfactant and other reagents is crucial for controlling the final size and aspect ratio of gold nanorods.

| CTAB Conc. (M) | AgNO₃ Amount (mL of 4mM) | Seed Sol. Amount (µL) | HCl Amount (mL of 37%) | Final Aspect Ratio |

| 0.008 | 0.9 | 40 | 0.3 | 2.5 - 3.0 |

| 0.01 | 0.9 | 40 | 0.3 | 3.0 - 3.5 |

| 0.05 | 1.0 | 20 | 0.2 | 3.5 - 4.0 |

| 0.1 | 1.0 | 12 | 0.2 | 4.0 - 4.5 |

Data is representative of typical seed-mediated synthesis of gold nanorods.[6]

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods (using CTAB)

This protocol is a widely used method for producing gold nanorods with tunable aspect ratios.

1. Seed Solution Preparation:

-

Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution.

-

Under vigorous stirring, inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.

-

The solution color will change from yellow to brownish-yellow.

-

Age the seed solution at 30°C for 30 minutes before use.[6]

2. Growth Solution and Nanorod Formation:

-

Dissolve 2.5 mL of 0.1 M CTAB in warm water in a vial.

-

Once cooled to 30°C, add 0.9 mL of 4 mM AgNO₃ solution.

-

Keep the solution undisturbed for 15 minutes, then add 0.25 mL of 10 mM HAuCl₄. Stir for 90 minutes until the solution becomes colorless.

-

Adjust the pH by adding 0.3 mL of HCl (37 wt%).

-

Add 0.075 mL of 64 mM ascorbic acid (a mild reducing agent).

-

Finally, add 0.04 mL of the aged seed solution.

-

Leave the solution undisturbed at 30°C for 12 hours for nanorod growth. The final CTAB concentration in this example is 0.01 M.[6]

Other Applications

Beyond templating, this compound Bromide is utilized in various other capacities within materials science and chemistry:

-

Phase Transfer Catalyst: HTAB can facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[8][9] It functions by transporting anions from the aqueous phase into the organic phase, where they can react with the organic substrate. This enhances reaction rates and yields, often under milder conditions.[10]

-

Corrosion Inhibitor: Like other quaternary ammonium compounds, HTAB can act as a corrosion inhibitor for metals in acidic media.[11] The surfactant molecules adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.

-

Emulsifier and Stabilizer: In formulations for pharmaceuticals and other products, HTAB acts as an emulsifier and detergent, helping to solubilize poorly soluble compounds and stabilize mixtures.[3][8]

References

- 1. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of Hexyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound utilized in various pharmaceutical, cosmetic, and chemical synthesis applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound bromide is a white powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2650-53-5 | [1][2][3] |

| Molecular Formula | C₉H₂₂BrN | [1][2][3] |

| Molecular Weight | 224.18 g/mol | [1][2] |

| Appearance | White solid/powder | [1] |

| Melting Point | 183 - 187 °C | [1] |

| Synonyms | N,N,N-Hexyltrimethylammonium bromide | [1] |

Hazard Identification and Classification

This compound bromide is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Toxicology Profile

| Exposure Route | Symptoms and Effects |

| Inhalation | May cause respiratory irritation.[2][3][5] |

| Skin Contact | Causes skin irritation.[2][3] |

| Eye Contact | Causes serious eye irritation.[2][3] |

| Ingestion | First aid is not generally required, but a poison information center or doctor should be contacted if in doubt.[6] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following protocols is mandatory to minimize exposure and ensure safety.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[3][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[8]

4.3. Hygiene Measures

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[3]

Storage and Disposal

5.1. Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Some sources recommend storing under an inert gas as the compound may be hygroscopic.[1][5]

5.2. Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.[3]

-

Do not allow the product to enter drains.

First Aid Measures

In the event of exposure, follow these first aid protocols.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |

Visualized Workflows

The following diagrams illustrate key safety and response workflows.

Caption: Hazard Identification and Mitigation Workflow.

Caption: First Aid Decision Tree for Exposures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound bromide = 98.0 AT 2650-53-5 [sigmaaldrich.com]

- 5. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Solubility of Hexyltrimethylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of hexyltrimethylammonium bromide (HTAB), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends, a detailed, generalized experimental protocol for determining solubility, and the underlying physicochemical principles governing the solubility of this compound.

Core Concepts: Understanding Solubility

This compound bromide is a cationic surfactant. Its molecular structure, consisting of a hydrophilic quaternary ammonium head group and a hydrophobic hexyl tail, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility in various organic solvents. Polar solvents are more likely to dissolve HTAB due to favorable interactions with the charged head group, while non-polar solvents will have a lower affinity for the compound.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound bromide in a range of common organic solvents based on general principles for quaternary ammonium salts.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can effectively solvate both the cationic head and the bromide anion through hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The high polarity and dipole moment of these solvents allow for strong ion-dipole interactions with the ionic head of HTAB. |

| Intermediate Polarity | Acetone | Slightly Soluble | Acetone has a moderate dipole moment and may exhibit some limited solvating power for the ionic portion of HTAB. |

| Non-Polar | Chloroform, Benzene, Ether, Hexane | Insoluble to Sparingly Soluble | The lack of polarity in these solvents results in very weak interactions with the charged head group of HTAB, leading to poor solubility. |

Experimental Protocol for Solubility Determination

This section outlines a detailed, generalized methodology for the quantitative determination of this compound bromide solubility in an organic solvent. This protocol is based on the gravimetric analysis of a saturated solution.

Materials and Equipment:

-

This compound bromide (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Vacuum oven or desiccator

Experimental Workflow Diagram:

Caption: A flowchart of the key steps in the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound bromide into a glass vial.

-

Add a known volume or mass of the desired organic solvent to the vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the supernatant through a syringe filter (also pre-warmed) to remove any suspended microcrystals. Collect the filtrate in a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound bromide. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.

-

Once the solvent has been completely removed, re-weigh the vial containing the dried this compound bromide residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound bromide is the final mass of the vial and residue minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound bromide.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = (Mass of HTAB / Mass of solvent) x 100

-

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationships between the key factors influencing the solubility of a compound like this compound bromide.

An In-depth Technical Guide to the Amphiphilic Nature of Hexyltrimethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the amphiphilic properties of hexyltrimethylammonium (HTA) salts, a class of quaternary ammonium (B1175870) surfactants. It delves into the core principles governing their self-assembly in aqueous solutions, including critical micelle concentration (CMC), aggregation behavior, and the thermodynamics of micellization. This document summarizes key quantitative data for this compound bromide (HTAB) and discusses the expected behavior of its chloride counterpart (HTAC). Detailed experimental protocols for characterizing these properties are provided, alongside visualizations of experimental workflows and the mechanism of membrane interaction. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, materials science, and biochemistry who are interested in the application and fundamental properties of short-chain quaternary ammonium surfactants.

Introduction

This compound (HTA) salts are cationic surfactants characterized by a molecular structure consisting of a positively charged trimethylammonium head group and a six-carbon alkyl tail. This arrangement imparts an amphiphilic nature to the molecule, with the hydrophilic head group readily interacting with aqueous environments and the hydrophobic tail seeking to minimize its contact with water. This dual characteristic drives the self-assembly of HTA salts into organized structures, most notably micelles, in aqueous solutions above a certain concentration.

The relatively short hydrophobic chain of HTA salts places them in the category of short-chain quaternary ammonium compounds, which exhibit distinct aggregation behaviors compared to their longer-chain counterparts like cetyltrimethylammonium bromide (CTAB). Understanding the physicochemical properties of HTA salts is crucial for their application in various fields, including as antimicrobial agents, phase transfer catalysts, and components in drug delivery systems.[1][2]

Physicochemical Properties of this compound Salts

The self-assembly of HTA salts in aqueous solution is a key aspect of their amphiphilic nature. This process is primarily characterized by the critical micelle concentration (CMC), the aggregation number, and the thermodynamics of micellization.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers spontaneously associate to form micelles.[3] Below the CMC, HTA salt molecules exist predominantly as individual monomers. As the concentration approaches and surpasses the CMC, the formation of micelles becomes thermodynamically favorable, leading to a significant change in the physicochemical properties of the solution, such as surface tension and conductivity.[3]

Several factors influence the CMC of HTA salts, including the nature of the counter-ion, temperature, and the presence of electrolytes. Generally, for ionic surfactants, a more weakly hydrated counter-ion will lead to a lower CMC due to more effective charge screening at the micelle surface.

Aggregation Behavior and Number

The aggregation number refers to the average number of surfactant monomers that constitute a single micelle.[4] For short-chain surfactants like this compound bromide, the aggregation number is notably small, with studies indicating an aggregation number in the range of 3 to 4.[5] This suggests the formation of small, likely spherical, micelles. This is in contrast to long-chain surfactants which form much larger aggregates. The small aggregation number is a consequence of the less significant hydrophobic driving force for self-assembly due to the shorter alkyl chain.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).[6] The hydrophobic effect is the primary driving force for micellization, where the removal of the hydrophobic tails from the aqueous environment leads to an increase in the entropy of the surrounding water molecules.[6]

For this compound bromide, the standard Gibbs energy of micellization is less negative than what would be predicted from a linear relationship with alkyl chain length for longer-chain alkyltrimethylammonium bromides.[5] This deviation is attributed to the unique properties of the small aggregates formed by HTAB.

Quantitative Data Summary

| Salt | Temperature (°C) | CMC (mol/kg) | Method | Reference |

| This compound Bromide (HTAB) | 15 | 0.73 | Conductivity | [5] |

| This compound Bromide (HTAB) | 25 | 0.72 | Conductivity | [5] |

| This compound Bromide (HTAB) | 35 | 0.73 | Conductivity | [5] |

| This compound Bromide (HTAB) | 45 | 0.75 | Conductivity | [5] |

Table 1: Critical Micelle Concentration (CMC) of this compound Bromide in Water.

| Salt | Temperature (°C) | Aggregation Number (n) | Method | Reference |

| This compound Bromide (HTAB) | 25 | 3-4 | Static Light Scattering | [5] |

Table 2: Aggregation Number of this compound Bromide in Water.

| Salt | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| This compound Bromide (HTAB) | 25 | -13.9 | -3.1 | 10.8 |

Table 3: Thermodynamic Parameters of Micellization for this compound Bromide in Water at 25°C. (Calculated from data in[5])

Experimental Protocols

The characterization of the amphiphilic properties of HTA salts involves several key experimental techniques. Detailed methodologies for some of the most common approaches are provided below.

Determination of Critical Micelle Concentration (CMC)

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactant molecules form micelles, which have a lower mobility per monomer and bind counter-ions, reducing the overall number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Protocol:

-

Solution Preparation: Prepare a stock solution of the this compound salt in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution to be measured.

-

Measure the conductivity of each solution, ensuring thermal equilibrium is reached before each reading.

-

Start with the most dilute solution and proceed to the most concentrated to minimize contamination.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

Identify the two linear regions in the plot, one below and one above the CMC.

-

Perform linear regression on the data points in each region to obtain two straight lines.

-

The concentration at the intersection of these two lines is the CMC.

-

References

- 1. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K | MDPI [mdpi.com]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Aggregation number - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Hexyltrimethylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of hexyltrimethylammonium compounds. This document outlines the fundamental principles of TGA, detailed experimental protocols, and the interpretation of thermal decomposition data for this class of quaternary ammonium (B1175870) salts. The information presented herein is intended to assist researchers and professionals in understanding the thermal stability and decomposition kinetics of this compound derivatives, which is crucial for their application in various fields, including drug development and material science.

Introduction to Thermogravimetric Analysis of Quaternary Ammonium Salts

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is particularly useful for determining the thermal stability, decomposition temperatures, and composition of materials.[1] For quaternary ammonium salts such as this compound compounds, TGA provides valuable insights into their thermal degradation pathways. The thermal stability of these salts is influenced by factors such as the nature of the counter-ion and the structure of the alkyl groups.[2]

The decomposition of tetraalkylammonium halides can proceed through different mechanisms, with the most common being a unimolecular decomposition consistent with a closed-shell SN2-centered degradative pathway.[2][3] This typically involves the nucleophilic attack of the halide anion on one of the alkyl groups attached to the nitrogen atom, leading to the formation of a tertiary amine and an alkyl halide.

Experimental Protocols for Thermogravimetric Analysis

A standardized experimental protocol is essential for obtaining reproducible and comparable TGA data. The following protocol is a general guideline for the thermogravimetric analysis of this compound compounds.

2.1. Instrumentation and Sample Preparation

-

Apparatus: A calibrated thermogravimetric analyzer is required.

-

Sample Pans: Platinum or alumina (B75360) crucibles are typically used.

-

Sample Preparation: A small amount of the this compound salt (typically 5-10 mg) is accurately weighed into a tared TGA pan.[3] To ensure representative analysis, the sample should be a fine, homogeneous powder.

2.2. TGA Measurement Parameters

-

Purge Gas: An inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidative decomposition. A constant flow rate of 20-50 mL/min is recommended.[3]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min.[2][3]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.[3]

2.3. Data Analysis

The resulting TGA curve, which plots the percentage of initial mass versus temperature, is analyzed to determine key thermal events. The onset temperature of decomposition is a critical parameter for assessing thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.[3]

Thermal Decomposition Data of this compound Compounds

Due to the limited availability of specific experimental TGA data for this compound bromide, chloride, and iodide in publicly accessible literature, the following tables present illustrative quantitative data. These values are based on general trends observed for other short-chain tetraalkylammonium halides and are intended for comparative purposes. The thermal stability of tetraalkylammonium halides generally follows the order I⁻ > Br⁻ > Cl⁻, which is reflected in the hypothetical onset decomposition temperatures.[2]

| Compound Name | Formula | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) (Illustrative) | Mass Loss (%) (Illustrative) | Primary Decomposition Products (Proposed) |

| This compound Bromide | C₉H₂₂BrN | 224.18[4] | ~220 - 240 | ~100% | Trimethylamine, Hexyl bromide, Methyl bromide, N,N-Dimethylhexylamine |

| This compound Chloride | C₉H₂₂ClN | 179.73 | ~200 - 220 | ~100% | Trimethylamine, Hexyl chloride, Methyl chloride, N,N-Dimethylhexylamine |

| This compound Iodide | C₉H₂₂IN | 271.18[5] | ~240 - 260 | ~100% | Trimethylamine, Hexyl iodide, Methyl iodide, N,N-Dimethylhexylamine |

Caption: Illustrative thermal decomposition data for this compound compounds.

| Parameter | This compound Bromide (Illustrative) | This compound Chloride (Illustrative) | This compound Iodide (Illustrative) |

| Tonset (°C) | 225 | 205 | 245 |

| Tpeak (°C) (DTG) | 240 | 220 | 260 |

| Total Mass Loss (%) | 100 | 100 | 100 |

Caption: Summary of illustrative key TGA parameters for this compound compounds.

Visualizing Experimental and Logical Processes

4.1. TGA Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

Caption: A typical experimental workflow for thermogravimetric analysis.

4.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound halides is proposed to proceed via an SN2 mechanism. The halide anion acts as a nucleophile, attacking one of the alkyl groups on the quaternary ammonium cation. Due to steric hindrance, the methyl groups are more susceptible to nucleophilic attack than the hexyl group.

Caption: Proposed SN2 thermal decomposition pathway.

Conclusion

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CAS number and molecular structure of Hexyltrimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltrimethylammonium chloride is a quaternary ammonium (B1175870) compound and cationic surfactant. While specific technical data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on available information and data from its close analogue, this compound bromide. This document covers its chemical identity, physicochemical properties, a general synthesis protocol, and its applications in research and drug development, with a focus on its role as a surfactant and phase transfer catalyst. All quantitative data is presented in tabular format for clarity, and a conceptual synthesis workflow is provided.

Chemical Identity and Molecular Structure

This compound chloride consists of a central nitrogen atom bonded to three methyl groups and one hexyl group, with a chloride counterion. The hexyl chain provides a hydrophobic tail, while the trimethylammonium head group is hydrophilic and carries a positive charge.

-

IUPAC Name: Hexyl(trimethyl)azanium chloride

-

Molecular Formula: C₉H₂₂ClN

-

Molecular Weight: 179.73 g/mol

Due to the scarcity of specific data for this compound chloride, its existence and CAS (Chemical Abstracts Service) number have not been definitively established through the conducted searches. For reference, the closely related compound, this compound bromide, has the CAS number 2650-53-5.

Molecular Structure

Caption: Structure of the this compound cation.

Physicochemical Properties

| Property | Value (for this compound bromide) | Reference |

| CAS Number | 2650-53-5 | [1][2] |

| Molecular Formula | C₉H₂₂BrN | [1][2] |

| Molecular Weight | 224.18 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 183 - 187 °C | [2] |

| Solubility | Soluble in DMSO | [3] |

| SMILES String | CCCCCC--INVALID-LINK--(C)C.[Br-] | [1] |

| InChI Key | JYVPKRHOTGQJSE-UHFFFAOYSA-M | [1] |

Synthesis of Alkyltrimethylammonium Halides: A General Protocol

The synthesis of short-chain alkyltrimethylammonium halides, such as this compound chloride, can be generally achieved through the quaternization of a tertiary amine (trimethylamine) with an appropriate alkyl halide (1-chlorohexane). This is a type of nucleophilic substitution reaction.

Experimental Protocol: Conceptual Synthesis

Materials:

-

1-Chlorohexane (B165106) (or other 1-haloalkane)

-

Trimethylamine (B31210) (can be used as a solution in a suitable solvent like ethanol (B145695) or THF)

-

A suitable solvent (e.g., ethanol, acetonitrile, or THF)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1-chlorohexane in the chosen solvent.

-

Add a stoichiometric excess of trimethylamine solution to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound chloride, may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Alkyltrimethylammonium Halides.

Applications in Research and Drug Development

This compound salts, as part of the broader class of quaternary ammonium surfactants, have several applications in scientific research and are of interest in the pharmaceutical field.

-

Surfactant and Micelle Formation: Like other alkyltrimethylammonium salts, the hexyl derivative is expected to act as a cationic surfactant, forming micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can be used to solubilize hydrophobic molecules, which is a key consideration in drug formulation for poorly soluble active pharmaceutical ingredients (APIs).[4]

-

Phase Transfer Catalysis: Quaternary ammonium salts are widely used as phase transfer catalysts. They facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This can lead to faster reaction rates and higher yields in the synthesis of complex organic molecules, including pharmaceutical intermediates.

-

Antimicrobial Properties: Quaternary ammonium compounds are known for their antimicrobial activity. While the efficacy varies with the length of the alkyl chain, this property is of interest in the development of antiseptic formulations and preservatives.

-

Role in Nanoparticle Synthesis: Cationic surfactants are often used as stabilizing or directing agents in the synthesis of nanoparticles. They can adsorb to the surface of growing nanoparticles, preventing aggregation and influencing their final size and shape. This is relevant in the development of nanomaterial-based drug delivery systems.

-

Cosurfactant in Mixed Micellar Systems: Shorter-chain alkyltrimethylammonium salts like the hexyl derivative can act as cosurfactants in combination with longer-chain surfactants. They can modulate the properties of micelles, such as their size, shape, and the microenvironment within the micellar core, which can be tailored for specific drug delivery applications.[4][5]

Conclusion

This compound chloride is a short-chain cationic surfactant with potential applications in various areas of chemical and pharmaceutical research. While specific experimental data for this compound is sparse, a comprehensive understanding can be derived from its close analogue, this compound bromide, and the general properties of alkyltrimethylammonium salts. Its utility as a surfactant, phase transfer catalyst, and component in mixed micellar systems makes it a molecule of interest for further investigation, particularly in the fields of organic synthesis and drug formulation. Further research is needed to fully characterize the specific properties of this compound chloride and to explore its full potential in scientific and industrial applications.

References

- 1. This compound bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of Hexyltrimethylammonium in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyltrimethylammonium (HTMA) is a quaternary ammonium (B1175870) salt, a cationic surfactant that finds utility in the synthesis of various nanoparticles. While less common in the literature than its longer-chain homolog, hexadecyltrimethylammonium bromide (CTAB), the principles of its application are analogous. HTMA can function as a stabilizing agent, a capping agent to control growth and morphology, and a template for mesoporous structures. Its shorter alkyl chain compared to CTAB results in a higher critical micelle concentration (CMC), which can influence the size and morphology of the resulting nanoparticles. These application notes provide an overview of the roles of HTMA and related surfactants in nanoparticle synthesis, along with detailed protocols adapted from established methods using homologous surfactants.

Core Applications of this compound in Nanoparticle Synthesis

The primary functions of this compound salts (e.g., this compound Bromide - HTMAB) in nanoparticle synthesis include:

-

Stabilizing Agent: HTMA can adsorb to the surface of newly formed nanoparticles, creating a positively charged layer that prevents aggregation through electrostatic repulsion. This is crucial for maintaining a colloidal dispersion.

-

Capping Agent and Shape Director: By selectively binding to different crystallographic faces of a growing nanoparticle, HTMA can modulate the growth rate of these faces, leading to the formation of anisotropic structures such as nanorods, nanocubes, and nanoplates.[1][2][3][4] The concentration of the surfactant is a key parameter in controlling the final shape.[1]

-

Template for Mesoporous Materials: HTMA can form micelles in solution, which can act as templates around which silica (B1680970) precursors (like tetraethyl orthosilicate (B98303) - TEOS) hydrolyze and condense. Subsequent removal of the surfactant template creates a mesoporous silica nanoparticle with a high surface area, ideal for drug delivery applications.[5][6][7][8]

Experimental Protocols